molecular formula C11H8BrCl2N3O B213729 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B213729
M. Wt: 349.01 g/mol
InChI Key: LIKHNONFKZVCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as BDCM and is used in scientific research for various purposes.

Mechanism of Action

BDCM inhibits the activity of cytochrome P450 by binding to the heme group of the enzyme. This results in a decrease in the metabolism of drugs and toxins that are normally metabolized by cytochrome P450. BDCM also induces oxidative stress and DNA damage by generating reactive oxygen species and causing lipid peroxidation.
Biochemical and Physiological Effects:
BDCM has been shown to have a wide range of biochemical and physiological effects. It has been found to induce liver damage, kidney damage, and lung damage in animal models. BDCM has also been shown to affect the immune system by reducing the activity of natural killer cells and increasing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using BDCM in lab experiments is that it is a potent inhibitor of cytochrome P450 and can be used to study the metabolism of drugs and toxins. However, one limitation is that BDCM can induce oxidative stress and DNA damage, which may affect the results of experiments.

Future Directions

There are several future directions for the use of BDCM in scientific research. One direction is to study the effects of BDCM on the metabolism of specific drugs and toxins. Another direction is to investigate the mechanisms by which BDCM induces oxidative stress and DNA damage. Additionally, BDCM could be used to study the role of cytochrome P450 in the development of liver, kidney, and lung diseases.

Synthesis Methods

BDCM is synthesized by reacting 2,4-dichlorobenzonitrile with 4-bromo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain BDCM as a white crystalline solid.

Scientific Research Applications

BDCM is widely used in scientific research for its biological activity. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and toxins in the liver. BDCM has also been found to induce oxidative stress and DNA damage in cells.

properties

Product Name

4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Molecular Formula

C11H8BrCl2N3O

Molecular Weight

349.01 g/mol

IUPAC Name

4-bromo-N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H8BrCl2N3O/c1-17-10(7(12)5-15-17)11(18)16-9-3-2-6(13)4-8(9)14/h2-5H,1H3,(H,16,18)

InChI Key

LIKHNONFKZVCMA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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